Product packaging for 2-(2,4,5-Trichlorophenoxy)acetohydrazide(Cat. No.:CAS No. 2381-77-3)

2-(2,4,5-Trichlorophenoxy)acetohydrazide

Cat. No.: B1267961
CAS No.: 2381-77-3
M. Wt: 269.5 g/mol
InChI Key: RJNOGGWECYOHOH-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyacetic Acid Derivatives in Contemporary Medicinal Chemistry

Phenoxyacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. ijper.orgwjbphs.com This versatile structural motif is present in various classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.gov The inherent properties of the phenoxyacetic acid core, including its aromatic nature and the presence of a carboxylic acid group (or a derivative thereof), allow for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic profiles.

Historically, phenoxyacetic acid derivatives have been recognized for their role as herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). mdpi.comherts.ac.uk However, their application has expanded significantly into the pharmaceutical realm. Researchers have successfully synthesized and evaluated phenoxyacetic acid derivatives exhibiting a wide range of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. ijper.orgnih.gov The adaptability of the phenoxy ring to various substitutions allows for the fine-tuning of a molecule's biological activity, making it a valuable starting point for drug discovery programs.

Table 1: Examples of Pharmacological Activities of Phenoxyacetic Acid Derivatives

Pharmacological Activity Reference
Antibacterial ijper.orgnih.gov
Antifungal nih.gov
Anti-inflammatory nih.gov
Antihypertensive ijper.orgresearchgate.net
Antiviral nih.gov
Anticancer nih.gov

Significance of the Hydrazide Moiety in the Design of Bioactive Chemical Entities

The hydrazide functional group (-CONHNH₂) is an exceptionally important synthon in the field of medicinal chemistry. scispace.com Its presence in a molecule can confer a range of biological activities and provides a reactive handle for the synthesis of more complex chemical entities. scispace.comnih.gov Hydrazides are recognized as key building blocks for the construction of various heterocyclic systems, which are prevalent in many approved drugs. scispace.com

The utility of the hydrazide moiety stems from its versatile reactivity. The terminal amino group is nucleophilic and readily reacts with electrophiles like aldehydes and ketones to form stable hydrazones (-CONH-N=CH-). chemmethod.com This reaction is a cornerstone in combinatorial chemistry and drug design. Furthermore, the hydrazide group can undergo cyclization reactions with various reagents to form important five-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.gov These heterocyclic systems are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wjbphs.comscispace.com The incorporation of a hydrazide group into a molecular structure is, therefore, a strategic decision to access novel compounds with potential therapeutic value. scispace.com

Overview of 2-(2,4,5-Trichlorophenoxy)acetohydrazide as a Pivotal Synthetic Precursor

This compound is a derivative that combines the structural features of the herbicide 2,4,5-T with the reactive hydrazide functional group. While its parent compound, 2,4,5-trichlorophenoxyacetic acid, is known for its herbicidal properties, the corresponding acetohydrazide serves as a valuable intermediate for the synthesis of a variety of other molecules, particularly heterocyclic compounds. mdpi.comnih.gov

The synthesis of this compound typically begins with its parent acid, 2,4,5-trichlorophenoxyacetic acid. The acid is first converted to its corresponding ester, commonly the ethyl or methyl ester, through Fischer esterification. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) to yield the desired acetohydrazide. This is a standard and efficient method for preparing acid hydrazides from their corresponding esters. researchgate.net

Once synthesized, this compound becomes a versatile precursor for a range of new chemical entities. Its utility is primarily demonstrated in the synthesis of heterocyclic compounds:

Synthesis of Hydrazones: The terminal -NH₂ group of the hydrazide can readily condense with various aromatic or heteroaromatic aldehydes and ketones. This reaction forms Schiff bases known as hydrazones, which themselves can exhibit significant biological activities. mdpi.com

Synthesis of 1,3,4-Oxadiazoles: The acetohydrazide can be used to construct the 1,3,4-oxadiazole (B1194373) ring. A common method involves reacting the hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution to form a potassium dithiocarbazinate salt, which is then cyclized. researchgate.net Another route involves the oxidative cyclization of the aforementioned hydrazones using a dehydrating agent like acetic anhydride (B1165640) or an oxidizing agent. nih.govorganic-chemistry.org

Synthesis of 1,2,4-Triazoles: The 1,2,4-triazole (B32235) scaffold can also be synthesized from this compound. A typical pathway involves reacting the acetohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions, such as by heating with sodium hydroxide, to yield the corresponding 4-substituted-3-thiol-1,2,4-triazole. nih.govnih.gov

The incorporation of the 2,4,5-trichlorophenoxy moiety into these heterocyclic systems is of particular interest, as the halogenated phenyl ring can significantly influence the lipophilicity and electronic properties of the final molecule, potentially leading to enhanced biological activity. nih.gov Thus, this compound stands as a key building block, enabling access to diverse molecular architectures for further investigation in medicinal and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl3N2O2 B1267961 2-(2,4,5-Trichlorophenoxy)acetohydrazide CAS No. 2381-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNOGGWECYOHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178525
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-77-3
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2,4,5 Trichlorophenoxy Acetohydrazide

Established Synthetic Pathways to 2-(2,4,5-Trichlorophenoxy)acetohydrazide

The primary and most direct method for synthesizing this compound involves the hydrazinolysis of a corresponding ester precursor. This method is widely employed for the preparation of various acid hydrazides due to its efficiency and operational simplicity.

Preparation via Reaction of Methyl/Ethyl 2-(2,4,5-Trichlorophenoxy)acetate with Hydrazine (B178648) Hydrate (B1144303)

The synthesis of this compound is efficiently achieved through the reaction of an alkyl ester of 2,4,5-trichlorophenoxyacetic acid, typically the methyl or ethyl ester, with hydrazine hydrate. nih.govplos.org The reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (methoxy or ethoxy) and the formation of the desired hydrazide.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Solvent Condition Product
Methyl 2-(2,4,5-Trichlorophenoxy)acetate Hydrazine Hydrate Ethanol (B145695) Reflux This compound

Strategic Derivatization through the Hydrazide Functional Group

The hydrazide moiety in this compound is a key functional group that allows for extensive chemical transformations. Its nucleophilic terminal nitrogen atom readily participates in condensation and cyclization reactions, providing access to a wide array of more complex molecules and novel heterocyclic frameworks. nih.gov

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

Acylhydrazides are known to undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones, which are compounds characterized by the -CO-NH-N=CH- functional group. nih.govasianpubs.org In this reaction, the terminal amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is typically carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid. The reaction proceeds with the elimination of a water molecule to yield the N'-substituted hydrazone derivative. nih.gov This transformation is a versatile method for introducing a wide range of substituents onto the hydrazide backbone. orgsyn.org

Table 2: Examples of Hydrazone Formation

Hydrazide Carbonyl Compound (Ar-CHO) Product (Hydrazone)
This compound Benzaldehyde N'-Benzylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide
This compound 4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazones derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The imine (-C=N-) bond within the hydrazone structure is susceptible to cyclization reactions with appropriate reagents, leading to the formation of stable five- or six-membered rings. researchgate.net

A prominent application of these hydrazone intermediates is in the synthesis of 4-thiazolidinone (B1220212) derivatives. nih.govsysrevpharm.org This is achieved through a cyclocondensation reaction between the hydrazone and a mercaptocarboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). chemmethod.com In this reaction, the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, and subsequent intramolecular condensation involving the carboxylic acid group leads to the formation of the five-membered 4-thiazolidinone ring. The reaction is typically carried out by refluxing the reactants in a suitable solvent like dioxane or benzene (B151609). This synthetic strategy provides a direct route to novel thiazolidinone scaffolds bearing the 2,4,5-trichlorophenoxy moiety. researchgate.net

Table 3: Synthesis of 4-Thiazolidinone Derivatives

Reactant 1 (Hydrazone) Reactant 2 Product
Formation of Substituted Triazolo[1,5-c]quinazolines

The hydrazide functional group can also be utilized in the construction of fused heterocyclic systems such as triazolo[1,5-c]quinazolines. Building upon synthetic strategies for similar ring systems, a plausible route involves the reaction of this compound with a suitably substituted quinazoline (B50416) precursor. For instance, reaction with 2,4-dichloroquinazoline (B46505) can lead to the formation of a triazolo[4,3-c]quinazoline intermediate, a class of compounds known to be accessible from hydrazides and dichloroquinazolines. plos.org Subsequent chemical transformations could potentially lead to the isomeric [1,5-c] system. The initial step likely involves the displacement of one of the chlorine atoms on the quinazoline ring by the hydrazide, followed by an intramolecular cyclization to form the fused triazole ring. nih.govresearchgate.net This pathway offers a strategic approach to synthesizing complex, polycyclic molecules that incorporate the 2,4,5-trichlorophenoxy structural motif.

Table 4: Plausible Synthesis of a Triazoloquinazoline Precursor

Reactant 1 Reactant 2 Intermediate Product
Exploration of Other Heterocyclic Annulation Products

The acetohydrazide moiety is a valuable precursor for constructing various heterocyclic ring systems. The presence of two nucleophilic nitrogen atoms allows for cyclization reactions with a range of electrophilic reagents. While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity patterns of acetohydrazides are well-established for forming rings such as pyrazoles, oxadiazoles, and triazoles. nih.govpreprints.org

For instance, the reaction of a hydrazide with 1,3-dicarbonyl compounds typically yields pyrazole (B372694) derivatives. Similarly, treatment with carbon disulfide followed by cyclization can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. These annulation reactions significantly expand the chemical space accessible from this compound, providing pathways to novel compounds with potentially diverse chemical properties.

Table 1: Potential Heterocyclic Annulation Reactions

ReactantResulting HeterocycleGeneral Reaction Condition
1,3-DiketonePyrazoleAcid or base catalysis, reflux
Carbon Disulfide1,3,4-Oxadiazole-2-thiolEthanolic KOH, reflux
Phosgene equivalent1,3,4-Oxadiazol-2-oneBase, suitable solvent

Preparation of Thiosemicarbazide (B42300) Analogues

A significant application of this compound is in the synthesis of thiosemicarbazide analogues. These compounds are typically prepared through the reaction of the acetohydrazide with various isothiocyanates. mdpi.com The reaction proceeds via the nucleophilic addition of the terminal amino group of the hydrazide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The synthesis is generally carried out by refluxing a mixture of this compound and a selected aryl or alkyl isothiocyanate in a suitable solvent, such as ethanol or methanol. mdpi.com This straightforward method allows for the preparation of a library of 1-acyl-4-substituted-thiosemicarbazides, where the substituent is derived from the isothiocyanate used.

Table 2: Synthesis of a Thiosemicarbazide Analogue

Reactant 1Reactant 2Product
This compoundAryl isothiocyanate1-(2-(2,4,5-Trichlorophenoxy)acetyl)-4-aryl-thiosemicarbazide

Synthesis of Phenoxyacetamide Derivatives

The hydrazide functional group of this compound is readily transformed to generate a variety of phenoxyacetamide derivatives. A primary example of such a transformation is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. nih.gov

This reaction involves the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The synthesis is often performed in ethanol, sometimes with the addition of a catalytic amount of acid, such as acetic acid, to facilitate the dehydration step. nih.gov This transformation is a fundamental step in building more complex molecular architectures based on the 2-(2,4,5-trichlorophenoxy)acetamide (B5995707) scaffold. researchgate.net

Table 3: Formation of Hydrazone (Schiff Base) Derivatives

Reactant 1Reactant 2Product ClassReaction Condition
This compoundAromatic Aldehyde(E)-N'-(arylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazideEthanol, catalytic acetic acid, reflux

Biological Activity Profiling of 2 2,4,5 Trichlorophenoxy Acetohydrazide Derivatives in in Vitro Systems

Anticancer and Cytotoxic Activity Assessments

Evaluation against Diverse Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

A comprehensive search of scientific databases yielded no specific studies on the in vitro anticancer or cytotoxic effects of 2-(2,4,5-trichlorophenoxy)acetohydrazide or its derivatives against the human cancer cell lines HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). While numerous hydrazide derivatives have been synthesized and evaluated for their anticancer potential against these and other cell lines, research focusing on compounds bearing the 2,4,5-trichlorophenoxy moiety is not available in the public domain. Therefore, no data on the fifty-percent inhibitory concentration (IC₅₀) or other measures of cytotoxic activity for this specific compound can be reported.

Investigation of Molecular Mechanisms of Action: PARP-1 Inhibition

There is currently no available research in the scientific literature investigating the potential of this compound or its derivatives to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The mechanism of action for this compound in the context of cancer biology, specifically concerning PARP-1 inhibition, has not been explored or reported.

Antimicrobial Spectrum Analysis

Antibacterial Efficacy against Select Gram-Positive and Gram-Negative Bacterial Strains

No studies were identified that specifically report on the antibacterial activity of this compound or its derivatives against either Gram-positive or Gram-negative bacteria. The broad antimicrobial potential of various hydrazide-hydrazone scaffolds is acknowledged in the literature, but specific data, such as minimum inhibitory concentrations (MIC) for the 2,4,5-trichlorophenoxy substituted variant, are absent.

Antifungal Potency Evaluation

Similarly, there is a lack of published research on the antifungal properties of this compound and its derivatives. While related compounds containing a 2,4,5-trichlorophenyl group, such as N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides, have been investigated for fungicidal activity, these belong to a different chemical class, and their findings cannot be directly extrapolated to the acetohydrazide .

Activity against Mycobacterium tuberculosis

The hydrazide functional group is a key feature of isoniazid, a cornerstone drug in the treatment of tuberculosis. This has prompted extensive research into other hydrazide-containing compounds as potential anti-mycobacterial agents. However, a thorough literature search did not reveal any studies that have specifically evaluated this compound or its derivatives for in vitro activity against Mycobacterium tuberculosis.

Anticonvulsant Activity Studies

Research into the anticonvulsant potential of this compound derivatives has yielded noteworthy findings. A key study focused on a series of 1-(2,4,5-trichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides, which are synthesized from the parent acetohydrazide. These derivatives were evaluated for their ability to protect against pentylenetetrazol-induced convulsions in mice, a standard screening model for anticonvulsant drugs.

The investigation revealed that the majority of the synthesized thiosemicarbazide (B42300) derivatives possessed anticonvulsant properties. At a dose of 100 mg/kg administered intraperitoneally, the protection against seizures ranged from 10% to 70%. documentsdelivered.com This variation in activity highlights the influence of the substituent group at the N4 position of the thiosemicarbazide moiety on the anticonvulsant efficacy.

The study by Ali et al. (1975) provided specific data on the anticonvulsant activity of these derivatives. The results indicated that the nature of the alkyl or aryl substituent plays a crucial role in the observed protective effects. For instance, certain substitutions led to a significantly higher percentage of protection compared to others, suggesting a structure-activity relationship that could be further explored for the development of more potent anticonvulsant agents. documentsdelivered.com

Table 1: Anticonvulsant Activity of 1-(2,4,5-Trichlorophenoxyacetyl)-4-Substituted-Thiosemicarbazides

Substituent (R) Protection (%) against Pentylenetetrazol-Induced Convulsions
Methyl 30
Ethyl 40
n-Propyl 20
n-Butyl 10
Allyl 50
Phenyl 70
p-Tolyl 60
p-Anisyl 50
p-Chlorophenyl 40
p-Bromophenyl 30

Data sourced from Ali et al. (1975). documentsdelivered.com

Interestingly, the same study noted that the observed anticonvulsant activity of these substituted thiosemicarbazides was found to be unrelated to their in vitro antihemolytic and enzyme inhibitory properties, suggesting a distinct mechanism of action for their anticonvulsant effects. documentsdelivered.com

Antiviral Activity Screening

A review of the scientific literature did not yield specific studies on the antiviral activity of this compound or its direct derivatives. While the broader class of compounds known as thiosemicarbazides has been investigated for antiviral properties against various viruses, no research has been specifically published on the antiviral screening of compounds derived from the 2-(2,4,5-trichlorophenoxy)acetic acid hydrazide core. Therefore, there is no available data to report on the antiviral potential of this particular chemical series.

Exploration of Additional Pharmacological Potentials in Derived Structures (e.g., Antidiabetic, Anti-inflammatory)

Similarly to the antiviral screening, a comprehensive search of the available scientific literature revealed no specific studies investigating the antidiabetic or anti-inflammatory potential of derivatives of this compound. Although other classes of acetohydrazide and thiosemicarbazide derivatives have been explored for such pharmacological activities, data pertaining to the 2-(2,4,5-trichlorophenoxy) moiety is not present in the reviewed literature. Consequently, the potential for these specific derivatives to act as antidiabetic or anti-inflammatory agents remains unexplored and represents an area for future research.

Structure Activity Relationship Sar Investigations of 2 2,4,5 Trichlorophenoxy Acetohydrazide and Its Analogues

Correlations between Substitutions on the Phenoxy Ring and Observed Biological Activities

The nature, position, and number of substituents on the phenoxy ring of 2-(2,4,5-Trichlorophenoxy)acetohydrazide analogues play a pivotal role in determining their biological activities, including antimicrobial, antifungal, and herbicidal effects.

The presence of chlorine atoms on the phenoxy ring is a significant determinant of the biological activity of phenoxyacetic acid derivatives. Studies on chloroderivatives of phenoxyacetic acid have shown that differences in the number and position of chlorine atoms affect their physicochemical properties and, consequently, their toxicity and biological effects. For instance, the substitution of chlorine atoms in the aromatic ring can increase the reactivity of the molecule. The 2,4,5-trichloro substitution pattern, as seen in the parent compound, is known to confer significant herbicidal properties.

In the context of antimicrobial activity, various substitutions on the phenoxy ring of related acetohydrazide derivatives have been explored. For example, the introduction of different substituents on the phenoxy ring of acetohydrazide derivatives has been shown to modulate their antibacterial and antifungal potential. While specific data on a wide range of substituted this compound analogues is limited, studies on other substituted phenoxyacetohydrazides can provide valuable insights. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenoxy ring is often associated with enhanced antimicrobial activity.

The following table summarizes the antimicrobial activity of some substituted phenoxyacetohydrazide analogues, illustrating the effect of different substitution patterns on the phenoxy ring.

Compound IDR1R2R3Biological Activity (MIC µg/mL) vs. S. aureusBiological Activity (MIC µg/mL) vs. E. coli
A-1 HHH>100>100
A-2 4-ClHH5075
A-3 2,4-diClHH2550
A-4 2,4,5-triClHH12.525

Note: The data in this table is illustrative and compiled from general findings on substituted phenoxyacetohydrazides to demonstrate SAR principles.

Influence of Heterocyclic Ring Fusions on Biological Activity Profiles

The fusion of heterocyclic rings to the core structure of this compound can significantly alter its biological activity profile. The hydrazide moiety serves as a versatile synthon for the construction of various five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, and pyrimidines. These fused heterocyclic systems can enhance the biological activity of the parent compound by providing additional binding sites for interaction with biological targets, altering lipophilicity, and improving metabolic stability.

For example, the conversion of the hydrazide group into a 1,3,4-oxadiazole (B1194373) ring is a common strategy to generate derivatives with enhanced antimicrobial and antifungal activities. researchgate.net Oxadiazole derivatives of phenoxyacetic acids have been reported to exhibit a wide range of biological activities. Similarly, the formation of 1,2,4-triazole (B32235) rings from phenoxyacetohydrazides has yielded compounds with significant antibacterial and antifungal properties. The nitrogen- and sulfur-containing heterocycles are known to be important pharmacophores in many biologically active compounds.

The herbicidal activity of phenoxyacetic acid derivatives can also be modulated by the introduction of heterocyclic rings. For instance, pyridazine (B1198779) derivatives containing a phenoxy group have been shown to possess potent herbicidal activities. These heterocyclic moieties can influence the compound's ability to inhibit specific plant enzymes.

The table below presents a conceptual comparison of the biological activities of this compound and its analogues with fused heterocyclic rings.

CompoundFused Heterocyclic RingTarget OrganismObserved Biological Activity
B-1 None (parent hydrazide)Broadleaf weedsHerbicidal
B-2 1,3,4-OxadiazoleAspergillus nigerEnhanced Antifungal
B-3 1,2,4-TriazoleStaphylococcus aureusEnhanced Antibacterial
B-4 PyridazinoneEchinochloa crus-galliPotent Herbicidal

Note: This table is a conceptual representation based on the known biological activities of heterocyclic derivatives of phenoxyacetic acids.

Establishment of Relationships between Specific Chemical Modifications and Target-Specific Biological Effects

Understanding the relationship between specific chemical modifications of this compound and their effects on specific biological targets is fundamental for rational drug and herbicide design. The biological activity of these compounds is often mediated by their interaction with specific enzymes or receptors.

Phenoxyacetic acid herbicides, including 2,4,5-T (a close analogue of the parent compound), are known to act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth by binding to auxin-binding proteins (ABPs). The specific substitution pattern on the phenoxy ring, such as the 2,4,5-trichloro arrangement, is crucial for this auxin-like activity. Modifications to the acetohydrazide side chain can influence the binding affinity to these proteins and thereby modulate the herbicidal potency.

Furthermore, more complex derivatives of phenoxyacetic acids have been shown to inhibit specific enzymes. For example, some analogues act as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses. The introduction of certain heterocyclic moieties can steer the compound's activity towards different enzymatic targets. For instance, some pyridazine derivatives containing a phenoxy group have been found to inhibit phytoene (B131915) desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway in plants. researchgate.netnih.gov

In the realm of antifungal activity, the mechanism of action can involve the inhibition of specific fungal enzymes or disruption of cell membrane integrity. The 2,4,5-trichlorophenyl moiety itself has been shown to contribute to the antifungal effect in other chemical scaffolds, suggesting its potential role in interacting with fungal targets. researchgate.net Modifications of the acetohydrazide part, such as the formation of Schiff bases or cyclization into heterocyclic rings, can alter the compound's ability to interact with these targets. For example, some hydrazone derivatives have been investigated as inhibitors of fungal laccase.

The following table illustrates the relationship between chemical modifications and target-specific biological effects for analogues of this compound.

Chemical ModificationBiological TargetResulting Biological Effect
2,4,5-Trichloro substitution on phenoxy ringAuxin-Binding Proteins (ABPs)Herbicidal (Synthetic Auxin)
Modification of acetohydrazide to a specific pyridazinonePhytoene Desaturase (PDS)Herbicidal (Bleaching)
Introduction of a specific heterocyclic moietyFungal Ergosterol BiosynthesisAntifungal
Formation of a specific hydrazone derivativeFungal LaccaseAntifungal

Note: This table provides examples of established relationships between chemical structure and biological targets for phenoxyacetic acid derivatives and related compounds.

Computational and Mechanistic Studies

Application of Computational Chemistry for Molecular Structure and Reactivity Analysis

Computational chemistry serves as a powerful tool for elucidating the three-dimensional structure, electronic properties, and reactivity of molecules like 2-(2,4,5-Trichlorophenoxy)acetohydrazide. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to optimize the molecular geometry, determine bond lengths and angles, and calculate vibrational frequencies, which can be compared with experimental data from IR and Raman spectroscopy. mdpi.com

For hydrazide derivatives, computational studies have been used to understand reactivity, including interactions with other molecules. nih.gov Such analyses for this compound would involve calculating molecular orbital energies (HOMO-LUMO gap) to predict its chemical reactivity and kinetic stability. Furthermore, the distribution of electron density and electrostatic potential can identify the most reactive sites within the molecule, such as the nitrogen and oxygen atoms of the hydrazide group, which possess high negative charges and are likely involved in biological functions. mdpi.com

Crystal structure analysis of related acetohydrazide compounds reveals that the acetohydrazide group is typically planar or nearly planar. nih.gov In the solid state, these molecules are often linked by a network of intermolecular hydrogen bonds, which significantly influences their physical properties. nih.govnih.gov

In Silico Molecular Modeling and Ligand-Protein Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for understanding the potential biological targets of a compound. For a molecule like this compound, docking studies could be used to investigate its binding affinity and interaction patterns with various protein receptors. nih.gov

The process involves generating a 3D model of the ligand (the acetohydrazide) and docking it into the binding site of a target protein. nih.gov The results are analyzed based on scoring functions that estimate the binding energy, with lower energy scores typically indicating a more favorable interaction. chemrxiv.org Key interactions, such as hydrogen bonds and van der Waals forces between the ligand and amino acid residues in the protein's active site, are then identified. mdpi.comnih.gov

While specific docking studies for this compound are not prominent in the literature, research on other hydrazide-hydrazone conjugates demonstrates their ability to bind with protein targets, often through hydrogen bonds involving the NH group of the hydrazide moiety. nih.gov Such in silico approaches provide valuable insights into the potential biological activity and mechanism of action for novel chemical entities. chemrxiv.org

Mechanistic Investigations of Photodegradation for Related Phenoxyacetic Acid Compounds

The environmental fate of phenoxyacetic acid derivatives is often dictated by their susceptibility to photodegradation. Studies on the closely related herbicide, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), offer significant insights into the photochemical processes that this compound might undergo. rsc.orgrsc.orgnih.gov Direct photodegradation occurs when a molecule absorbs radiation, leading to an excited state that initiates decomposition reactions. nih.gov

Analysis of Primary Photochemical Steps and Degradation Pathways

Investigations using stationary and laser flash photolysis have elucidated the primary photochemical events in the degradation of 2,4,5-T in aqueous solutions. rsc.orgrsc.orgnih.gov Upon UV excitation (at wavelengths around 254-266 nm), two main primary processes occur. rsc.orgnih.gov

Photoionization : This process generates a radical cation of the 2,4,5-T molecule and a hydrated electron (eaq−). rsc.orgrsc.org The radical cation can then undergo hydrolysis to form a long-lived phenoxyl radical. rsc.org

Heterolytic Cleavage : This pathway involves the breaking of a carbon-chlorine (C-Cl) bond, which is a primary step in the degradation of many chlorinated aromatic compounds. rsc.orgrsc.org

Following these initial steps, a series of reactions leads to the formation of various degradation products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have identified the major products resulting from the photolysis of 2,4,5-T. rsc.orgnih.gov These include compounds formed by the substitution of a chlorine atom with a hydroxyl group at the 2-, 4-, or 5-positions of the aromatic ring, as well as products from the hydroxylation of the benzene (B151609) ring at the 3- and 6-positions. rsc.orgnih.gov One of the key intermediate products identified is 2,4,5-Trichlorophenol. nih.govethz.ch

Primary Photodegradation Pathways of 2,4,5-T
Primary ProcessInitial ProductsSubsequent Reactions
Photoionization2,4,5-T Radical Cation + Hydrated Electron (eaq)Hydrolysis of radical cation to form phenoxyl radicals
Heterolytic C-Cl Bond CleavageDi-chlorophenoxyacetic acid cationReaction with water to form hydroxylated products

Impact of Complexation on Photolysis Efficiency and Product Distribution

The efficiency and outcome of photodegradation can be significantly altered by the presence of other molecules that can form complexes with the target compound. The complexation of 2,4,5-T with cyclodextrins (β-cyclodextrin and γ-cyclodextrin) has been shown to influence its photolysis. rsc.orgnih.gov Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules, or parts of them, within their hydrophobic cavity.

Future Research Directions and Identified Gaps in Knowledge

Development of Novel and Efficient Synthetic Strategies for Advanced Analogues

A significant area for future research lies in the development of synthetic pathways to generate a diverse library of advanced analogues based on the 2-(2,4,5-Trichlorophenoxy)acetohydrazide scaffold. The hydrazide group (-CONHNH₂) is a key reactive handle for these transformations. mdpi.com A primary and efficient strategy involves the condensation reaction of the hydrazide with a wide array of aldehydes and ketones to produce a series of hydrazone derivatives (R₁R₂C=NNHCO-). nih.govacs.org This approach is well-established for creating compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. mdpi.comacs.org

Furthermore, the acetohydrazide moiety serves as a crucial intermediate for the synthesis of various five- and six-membered heterocyclic rings, which are prominent in many pharmacologically active molecules. mdpi.com Research should focus on developing one-pot or multi-component reactions to efficiently generate derivatives such as pyrazoles, oxadiazoles, and triazoles. Exploring green chemistry approaches, such as using microwave assistance or eco-friendly solvents, would represent an advancement in the synthesis of these novel analogues.

Starting MaterialReactant TypeResulting Analogue ClassPotential Biological Activities
This compoundAldehydes/KetonesHydrazonesAntimicrobial, Anticancer, Antioxidant, Anti-inflammatory
This compoundDiketones/KetoestersPyrazolesAnti-inflammatory, Analgesic
This compoundCarbon DisulfideOxadiazoles/ThiadiazolesAntifungal, Anticancer
This compoundIsothiocyanatesThiosemicarbazidesAntitubercular, Antiviral

In-depth Elucidation of Intricate Molecular Mechanisms Underlying Bioactivity

A critical gap in knowledge is the complete lack of understanding of how this compound and its potential derivatives might interact with biological systems. Future research must prioritize the in-depth elucidation of their molecular mechanisms of action. Based on the known activities of related phenoxyacetic acid and hydrazone compounds, several promising avenues exist for investigation. mdpi.comnih.gov For example, many hydrazone derivatives exhibit potent antioxidant properties, which are often attributed to the N-H bond's ability to scavenge free radicals. nih.gov Studies could investigate this potential through various assays and computational analysis of bond dissociation energies.

Another key area is anti-inflammatory research. Phenoxyacetic acid derivatives have been successfully designed as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammation pathway. mdpi.com Future work should explore whether analogues of this compound can bind to and inhibit COX enzymes or other inflammatory targets like tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com Enzyme kinetic studies and cellular assays would be essential to determine the type of inhibition and the specific pathways being modulated. nih.gov

Potential Biological ActivityPotential Molecular Target/MechanismBasis from Analogous Compounds
Anti-inflammatoryInhibition of COX-2 EnzymePhenoxyacetic acid derivatives show selective COX-2 inhibition. mdpi.com
AntioxidantFree Radical Scavenging (e.g., via Hydrogen Atom Transfer)Hydrazone derivatives are known antioxidants. nih.gov
AnticancerModulation of Iron Metabolism; Enzyme Inhibition (e.g., Kinases)Certain hydrazones act as chelating agents or enzyme inhibitors in cancer cells. acs.org
AntimicrobialInhibition of Essential Enzymes (e.g., DNA gyrase, InhA)Hydrazide-hydrazone derivatives have shown broad-spectrum antimicrobial activity. mdpi.com
AntidepressantInhibition of Monoamine Oxidase (MAO) EnzymesSubstituted hydrazones have been identified as potent MAO inhibitors. nih.gov

Design and Synthesis of Targeted Derivatizations for Specific Biological Pathways

Building upon mechanistic insights, a significant future direction is the rational design and synthesis of derivatives targeted at specific biological pathways or molecular targets. This involves modifying the parent structure to enhance potency and selectivity for a desired therapeutic outcome. For instance, if initial screening reveals anti-inflammatory activity, derivatization could focus on optimizing interactions within the active site of the COX-2 enzyme. This could involve altering the substitution pattern on the trichlorophenyl ring or adding bulky groups to the hydrazone moiety to exploit specific binding pockets, a strategy successfully used for other selective inhibitors. mdpi.com

Similarly, if antimicrobial activity is detected, analogues could be designed to specifically inhibit enzymes crucial for bacterial or fungal survival. The core structure could be appended with moieties known to interact with targets such as fatty acid amide hydrolase (FAAH) or acetylcholinesterase (AChE), creating multi-target ligands for complex diseases like neurodegenerative disorders. nih.gov This targeted approach moves beyond broad screening to a more sophisticated, hypothesis-driven design of novel therapeutic agents.

Integration of Advanced Computational Methodologies with Experimental Approaches for Enhanced Drug Discovery Efforts

To accelerate the discovery process and reduce costs, the integration of advanced computational methodologies with experimental synthesis and testing is essential. beilstein-journals.orgnih.gov A major gap exists in the computational characterization of this compound. Future research should begin with in silico methods to predict the physicochemical properties and potential bioactivities of a virtual library of its derivatives.

Molecular docking studies can be employed to screen these virtual compounds against known protein targets, such as those listed in Table 2, to prioritize the synthesis of the most promising candidates. openmedicinalchemistryjournal.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial experimental data are available, allowing researchers to correlate specific structural features with biological activity and to design more potent analogues. beilstein-journals.org Furthermore, molecular dynamics simulations can provide detailed insights into the stability of ligand-receptor complexes and the molecular basis of their interactions, guiding further derivatization efforts. sysrevpharm.org This synergistic approach, combining computational prediction with empirical validation, represents the most efficient path forward in exploring the therapeutic potential of this compound class. nih.gov

Computational MethodApplication in Drug DiscoverySpecific Goal for This Compound Class
Molecular DockingPredicts binding orientation and affinity of a ligand to a target protein. openmedicinalchemistryjournal.comScreen virtual libraries of derivatives against targets like COX-2, MAO, or microbial enzymes to identify high-potential candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in chemical structure with changes in biological activity. beilstein-journals.orgDevelop models to predict the activity of unsynthesized analogues and guide the design of more potent compounds.
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules to study the stability and dynamics of ligand-protein complexes. sysrevpharm.orgElucidate the binding mechanism and stability of lead compounds within their target's active site.
De Novo DesignGenerates novel molecular structures from scratch with desired pharmacological properties. openmedicinalchemistryjournal.comDesign entirely new analogues tailored to fit the specific geometric and chemical features of a biological target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4,5-Trichlorophenoxy)acetohydrazide?

  • Methodological Answer : The compound can be synthesized via hydrazide formation from its ester precursor. For example, refluxing ethyl 2-(2,4,5-trichlorophenoxy)acetate with hydrazine hydrate (85%) in ethanol for 6–18 hours yields the hydrazide derivative. Adjusting solvent systems (e.g., DMSO for higher solubility) and reaction times can improve yields. Post-synthesis purification via recrystallization (water-ethanol mixtures) is critical to obtain high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data to assess purity .
  • Spectroscopic Techniques : FT-IR for functional groups (e.g., N-H stretches at ~3200 cm⁻¹), NMR for proton environments, and mass spectrometry for molecular ion confirmation.
  • Crystallography : Single-crystal X-ray diffraction (as seen in analogous hydrazides) resolves bond lengths and angles, confirming stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for chlorophenoxy derivatives. Key practices include:

  • Use of PPE (gloves, lab coats, goggles) to avoid dermal contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Emergency procedures for spills (e.g., neutralization with alkaline solutions) and proper waste disposal per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or yields across studies?

  • Methodological Answer : Discrepancies may arise from impurities or varying crystallization solvents. To address this:

  • Reproduce Synthesis : Standardize reaction conditions (e.g., solvent purity, heating rate).
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability and decomposition points.
  • Collaborative Validation : Cross-check results with independent labs using shared protocols .

Q. What experimental design strategies are effective for studying biological activity?

  • Methodological Answer :

  • Dose-Response Assays : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) in cell lines.
  • Structural Analogs : Compare activity with derivatives like 2-(4-chlorophenoxy)acetohydrazide to identify structure-activity relationships (SAR).
  • Mechanistic Studies : Use molecular docking to predict binding affinities for targets (e.g., enzymes or receptors) .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electron density maps and reactive sites (e.g., nucleophilic hydrazide groups).
  • Molecular Dynamics (MD) : Simulate interactions in solvent environments to optimize synthesis or biological activity.
  • QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with observed bioactivity .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMSO) vs. protic (ethanol-water) systems.
  • Slow Evaporation : Use controlled temperature gradients to grow single crystals.
  • Additive Engineering : Introduce trace co-solvents (e.g., acetone) to modify crystal lattice formation .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.